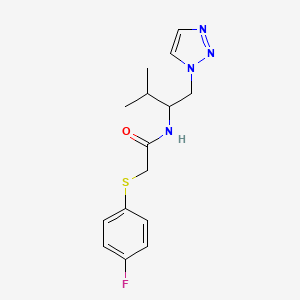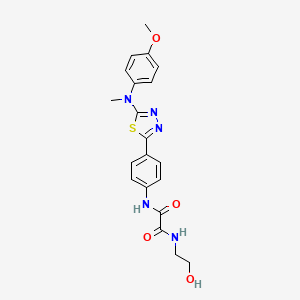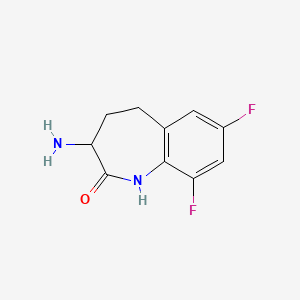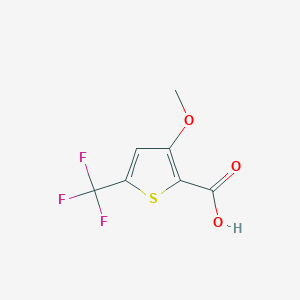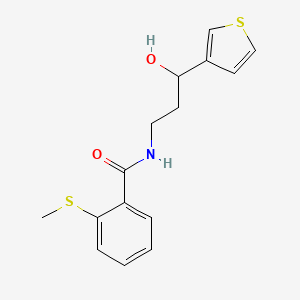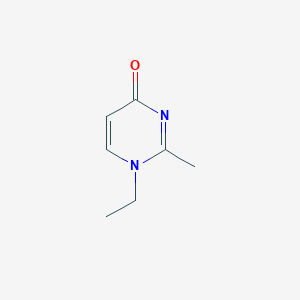![molecular formula C22H22N4O2 B2423462 N-(3-シアノフェニル)-5-エチル-11-オキソ-5,6,7,8,9,11-ヘキサヒドロ-5aH-ピリド[2,1-b]キナゾリン-3-カルボキサミド CAS No. 1574626-63-3](/img/structure/B2423462.png)
N-(3-シアノフェニル)-5-エチル-11-オキソ-5,6,7,8,9,11-ヘキサヒドロ-5aH-ピリド[2,1-b]キナゾリン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Molecular Structure Analysis
The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity . Among the synthesized compounds, the Br derivatives were found to be the most potent .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .科学的研究の応用
抗癌作用
キナゾリン誘導体は、潜在的な抗癌剤として有望視されています。これらは癌細胞に細胞毒性を示し、腫瘍の増殖を阻害する可能性があります。 研究者らは、癌の進行に関与する特定の経路を阻害する役割について調査してきました 。更なる研究により、正確なメカニズムと潜在的な臨床応用を探る必要があります。
抗菌活性
キナゾリンおよびキナゾリノンは抗菌性を有します。これらの化合物は、重要な細胞プロセスを阻害することにより、細菌の増殖を阻害する可能性があります。 特定の細菌株に対する有効性を調査することで、薬剤耐性菌に対抗する新しい抗生物質につながる可能性があります .
抗炎症作用
一部のキナゾリン誘導体は抗炎症作用を示します。炎症性経路を調節することにより、これらの化合物は炎症性疾患の管理に役立つ可能性があります。 研究者らは、関節炎や炎症性腸疾患などの状態の治療における可能性を探求し続けています .
抗けいれんの可能性
キナゾリンは、抗けいれん作用について調査されてきました。これらの化合物は、神経活動の安定化と発作の頻度の低下に役立つ可能性があります。 イオンチャネルおよび受容体との相互作用を理解することは、効果的な抗てんかん薬を開発するために不可欠です .
抗真菌活性
特定のキナゾリン誘導体は抗真菌効果を示します。これらは、真菌の増殖を阻害し、既存の抗真菌薬の代替手段を提供する可能性があります。 この分野の研究は、臨床用途に適した強力な化合物を特定することを目指しています .
パーキンソン病研究
キナゾリンは、パーキンソン病の管理における潜在的な薬剤として探求されてきました。 神経伝達物質系の調節とドーパミン作動性ニューロンの保護能力により、薬物開発の興味深い分野となっています .
構造活性相関(SAR)研究
キナゾリン誘導体のSARを理解することは、薬理学的特性を最適化するために不可欠です。 医薬品化学者は、特定の修飾が生物活性をどのように変化させるかを調査し、新しい薬物分子の設計をガイドしています .
その他の活性
キナゾリンは、鎮静催眠作用、抗精神病作用、抗マラリア作用とも関連付けられています。 これらの多様な活動は、医薬品化学における重要性を強調しています .
要約すると、N-(3-シアノフェニル)-5-エチル-11-オキソ-キナゾリン誘導体は、さまざまな分野で有望であり、進行中の研究はこれらの化合物の潜在能力を最大限に引き出すことを目指しています。私たちの理解が深まるにつれて、これらの化合物は革新的な治療に貢献し、人間の健康を改善する可能性があります。
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. DOI: 10.5772/intechopen.89203
作用機序
- This compound’s primary target is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target for this compound. However, given its structural similarity to larotrectinib (an FDA-approved broad-spectrum anticancer drug), it may interact with protein kinases or other signaling molecules relevant to cancer treatment .
Target of Action
将来の方向性
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area, and the compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” could potentially be part of future investigations.
特性
IUPAC Name |
N-(3-cyanophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-25-19-13-16(21(27)24-17-7-5-6-15(12-17)14-23)9-10-18(19)22(28)26-11-4-3-8-20(25)26/h5-7,9-10,12-13,20H,2-4,8,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGORKCQLPXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
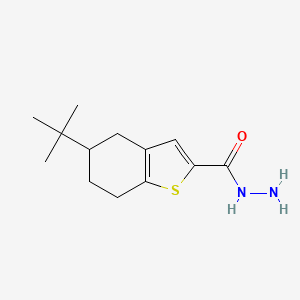
![Methyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2423381.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423382.png)
![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2423384.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2423385.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423388.png)


